N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups, a fluoro substituent, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and phenyl intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further research and application.
Chemical Reactions Analysis
Types of Reactions
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit enzyme activity or block receptor binding, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide include:
- N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide
- (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanamine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro and sulfonamide groups, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H27FN2O7S |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H27FN2O7S/c1-33-21-9-7-18(14-20(21)28)38(31,32)30-26(17-6-8-22(34-2)23(13-17)35-3)27-19-15-25(37-5)24(36-4)12-16(19)10-11-29-27/h6-15,26,30H,1-5H3 |
InChI Key |
UUUDQHCRVBBLKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NS(=O)(=O)C4=CC(=C(C=C4)OC)F)OC |
Origin of Product |
United States |
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